molecular formula C9H16N2O6 B12656022 Dicarbomethoxy-L-ornithine CAS No. 244776-04-3

Dicarbomethoxy-L-ornithine

Cat. No.: B12656022
CAS No.: 244776-04-3
M. Wt: 248.23 g/mol
InChI Key: HBAWZIPJDDYKAS-LURJTMIESA-N
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Description

Dicarbomethoxy-L-ornithine is a derivative of L-ornithine, an important non-essential amino acid. The compound has the molecular formula C9H16N2O6 and a molecular weight of 248.23 g/mol It is characterized by the presence of two carbomethoxy groups attached to the L-ornithine backbone

Preparation Methods

The synthesis of Dicarbomethoxy-L-ornithine typically involves the esterification of L-ornithine. One common method is the reaction of L-ornithine with dimethyl carbonate under basic conditions to introduce the carbomethoxy groups . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve microbial fermentation strategies using engineered strains of microorganisms like Corynebacterium glutamicum to produce L-ornithine, which is then chemically modified to obtain this compound .

Chemical Reactions Analysis

Dicarbomethoxy-L-ornithine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbomethoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the carbomethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Dicarbomethoxy-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dicarbomethoxy-L-ornithine involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound can reduce the levels of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where reducing polyamine levels can inhibit tumor growth .

Comparison with Similar Compounds

Dicarbomethoxy-L-ornithine can be compared with other ornithine derivatives such as N,N’-dicarbobenzyloxy-L-ornithine and L-ornithine itself . While all these compounds share a common ornithine backbone, the presence of different substituents (e.g., carbomethoxy vs. carbobenzyloxy groups) imparts unique chemical and biological properties. This compound is unique in its dual carbomethoxy substitution, which enhances its stability and modifies its reactivity compared to other derivatives .

Properties

CAS No.

244776-04-3

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1

InChI Key

HBAWZIPJDDYKAS-LURJTMIESA-N

Isomeric SMILES

COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

COC(=O)NCCCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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